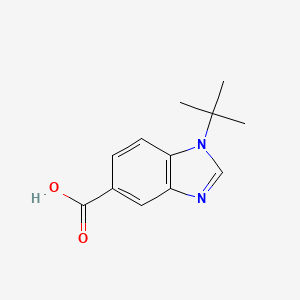

1-t-Butyl-benzoimidazole-5-carboxylic acid

説明

特性

IUPAC Name |

1-tert-butylbenzimidazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-12(2,3)14-7-13-9-6-8(11(15)16)4-5-10(9)14/h4-7H,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSOOAHYUSUSXLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C=NC2=C1C=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30656195 | |

| Record name | 1-tert-Butyl-1H-benzimidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30656195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1153985-64-8 | |

| Record name | 1-tert-Butyl-1H-benzimidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30656195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: 1-t-Butyl-benzoimidazole-5-carboxylic acid can be synthesized through various methods. One common approach involves the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions . Another method includes the use of HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) as a coupling agent to promote the formation of the benzimidazole ring .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

化学反応の分析

Types of Reactions: 1-t-Butyl-benzoimidazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

Substitution: The benzimidazole ring can undergo substitution reactions, where hydrogen atoms are replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and catalysts such as palladium on carbon (Pd/C).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while reduction can produce alcohols or amines .

科学的研究の応用

Biological Activities

The compound exhibits a range of biological activities that make it a valuable candidate in drug discovery:

- Anti-inflammatory Activity : Research indicates that benzimidazole derivatives, including 1-t-butyl-benzimidazole-5-carboxylic acid, possess anti-inflammatory properties. In experimental models, these compounds have shown significant inhibition of edema, suggesting their potential use in treating inflammatory conditions .

- Antibacterial and Antiviral Properties : Studies have demonstrated that benzimidazole derivatives can exhibit antibacterial and antiviral activities. For instance, certain derivatives have been effective against resistant strains of bacteria and viruses, highlighting their role in addressing public health challenges .

- Anticancer Potential : The compound has been investigated for its anticancer properties. It has shown promise in inhibiting tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Therapeutic Applications

The therapeutic applications of 1-t-butyl-benzimidazole-5-carboxylic acid are extensive:

- Hypertension Treatment : As a modulator of the apelin receptor, this compound has potential applications in treating hypertension. Apelin receptor agonists derived from benzimidazole structures may offer new avenues for managing blood pressure and related cardiovascular diseases .

- Diabetes Management : There is emerging evidence that compounds like 1-t-butyl-benzimidazole-5-carboxylic acid may influence glucose metabolism, providing potential benefits for insulin-resistant patients .

Case Studies and Research Findings

Several studies have documented the efficacy of 1-t-butyl-benzimidazole-5-carboxylic acid in various contexts:

作用機序

The mechanism of action of 1-t-Butyl-benzoimidazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to inhibit enzymes and proteins involved in various biological processes. For example, they can inhibit tubulin polymerization, leading to the disruption of microtubule dynamics, which is crucial for cell division . This mechanism is particularly relevant in the context of anticancer activity.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The tert-butyl group distinguishes this compound from other benzimidazole derivatives. Below is a comparative analysis of key analogs:

Key Observations :

- Solubility : Smaller substituents (e.g., methyl) improve aqueous solubility, while bulky groups (e.g., tert-butyl, phenyl) enhance lipid membrane permeability .

- Synthetic Accessibility : Derivatives with linear alkyl chains (e.g., n-butyl) are synthesized via straightforward alkylation, whereas tert-butyl derivatives may require specialized protecting groups due to steric challenges .

Functional Group Modifications

Carboxylic Acid vs. Ester/Amide Derivatives

- Ethyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate (CAS: 53484-19-8): The ethyl ester derivative shows increased cell permeability but requires hydrolysis in vivo to exert activity, unlike the free carboxylic acid .

- cis-4-(1H-Benzoimidazole-5-carbonyl)-...-8-carboxylic acid amide (Example 37, CAS: N/A): Amidation of the carboxylic acid group improves target binding affinity in kinase inhibitors, as seen in patent applications .

Positional Isomerism

- 1-t-Butyl-benzoimidazole-6-carboxylic acid (CAS: 1199773-33-5): The 6-carboxylic acid isomer exhibits distinct hydrogen-bonding patterns and reduced bioactivity compared to the 5-carboxylic acid derivative, highlighting the importance of substitution position .

生物活性

1-t-Butyl-benzoimidazole-5-carboxylic acid (tBBC) is a compound belonging to the benzimidazole family, which has garnered attention due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential applications in medicine and industry, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C₁₂H₁₄N₂O₂ and a molecular weight of approximately 218.25 g/mol. The compound features a benzoimidazole core, which is a bicyclic structure comprising a benzene ring fused to an imidazole ring, along with a carboxylic acid functional group and a tert-butyl group. The presence of the tert-butyl group enhances lipophilicity, potentially influencing its biological activity and solubility in organic solvents.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of benzimidazole derivatives, including tBBC. For instance, a study demonstrated that various benzimidazole derivatives exhibited significant cytotoxicity against several cancer cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| tBBC | PC-3 | 0.096 |

| tBBC | HeLa | 0.63 |

| tBBC | A549 | 0.15 |

These values indicate that tBBC has considerable potency against these cancer cell lines, suggesting its potential as an anticancer agent .

Antimicrobial Activity

The antimicrobial properties of tBBC have also been investigated. Benzimidazole derivatives are known for their antifungal and antibacterial activities. For example, studies have reported that related compounds exhibit inhibition against various microbial strains, indicating that tBBC may possess similar properties.

The mechanism of action for tBBC is primarily linked to its ability to interact with specific molecular targets involved in cellular processes. Benzimidazole derivatives generally inhibit tubulin polymerization, disrupting microtubule dynamics essential for cell division. This disruption can lead to apoptosis in cancer cells . Furthermore, the unique structure of tBBC may enhance its binding affinity to these targets compared to other benzimidazoles.

Case Studies and Research Findings

Recent research has focused on synthesizing and evaluating the biological activity of various benzimidazole derivatives:

- Sreena et al. synthesized a series of benzimidazole derivatives and found that compounds with similar structures to tBBC exhibited significant cytotoxicity against cancer cell lines with IC50 values ranging from 0.096 to 0.63 μM .

- Hameed et al. reported that related compounds demonstrated notable antitubercular activity with minimum inhibitory concentration (MIC) values as low as 0.19 μM against resistant strains of Mycobacterium tuberculosis.

- Arora et al. highlighted the antioxidant properties of certain benzimidazoles, with IC50 values lower than standard antioxidants like butylated hydroxytoluene (BHT), indicating potential health benefits in oxidative stress-related conditions .

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for 1-t-Butyl-benzoimidazole-5-carboxylic acid, and how can reaction efficiency be monitored in real-time?

- Methodological Answer: The compound is commonly synthesized via cyclocondensation of substituted o-phenylenediamine derivatives with carboxylic acid precursors under acidic conditions. For example, t-butyl-substituted analogs are prepared by alkylation or nucleophilic substitution reactions. Reaction efficiency can be monitored using HPLC to track intermediate formation or thin-layer chromatography (TLC) to assess purity. Nuclear magnetic resonance (NMR) spectroscopy is critical for verifying structural integrity, particularly the t-butyl group’s characteristic singlet at δ ~1.4 ppm in H NMR .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

- Methodological Answer: Key techniques include:

- H/C NMR : Assign peaks using coupling patterns (e.g., aromatic protons at δ 7.0–8.5 ppm, carboxylic acid proton at δ ~12–13 ppm).

- FT-IR : Confirm carboxylic acid (C=O stretch ~1700 cm) and imidazole ring (C=N stretch ~1600 cm).

- Mass spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion [M+H] and fragmentation patterns.

- X-ray crystallography (if crystalline): Resolve bond angles and confirm stereoelectronic effects of the t-butyl substituent .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

- Methodological Answer: Discrepancies may arise from variations in compound purity, assay protocols, or substituent effects. To address this:

- Standardize purity : Use HPLC (≥95% purity) and elemental analysis to eliminate impurities .

- Control substituent effects : Compare activity with analogs (e.g., methyl or cyclohexyl substituents) to isolate the t-butyl group’s role .

- Validate assays : Replicate studies under identical conditions (pH, temperature, cell lines) to ensure reproducibility .

Q. What computational approaches predict the reactivity of this compound in novel reactions?

- Methodological Answer: Density functional theory (DFT) calculations can model electrophilic substitution sites on the benzimidazole ring. Molecular docking studies (e.g., AutoDock Vina) predict binding affinities for biological targets, such as enzyme active sites. Solvent effects are modeled using polarizable continuum models (PCM) to optimize reaction conditions .

Q. How to design experiments to optimize the yield of this compound under varying conditions?

- Methodological Answer: Apply design of experiments (DoE) principles:

- Variables : Test temperature (80–120°C), catalyst loading (e.g., p-toluenesulfonic acid), and solvent polarity (DMF vs. ethanol).

- Response surface methodology (RSM) : Identify optimal parameters for maximum yield.

- Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the product .

Q. What strategies assess the hydrolytic stability of this compound under physiological conditions?

- Methodological Answer:

- pH stability studies : Incubate the compound in buffers (pH 1–10) at 37°C. Monitor degradation via HPLC and LC-MS to identify hydrolysis products (e.g., decarboxylation or imidazole ring opening).

- Kinetic analysis : Calculate half-life () under simulated gastric/intestinal conditions. Compare with structurally related analogs to evaluate the t-butyl group’s steric protection .

Q. How to evaluate the inhibitory effects of this compound on xanthine oxidase?

- Methodological Answer:

- Enzyme kinetics : Perform UV-Vis assays measuring uric acid production at 295 nm. Calculate (inhibition constant) using Lineweaver-Burk plots.

- Structure-activity relationship (SAR) : Synthesize derivatives with modified substituents (e.g., halogenation at position 2) to enhance binding to the molybdenum-pterin center of xanthine oxidase .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。